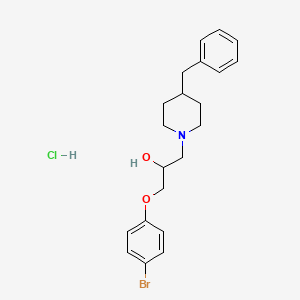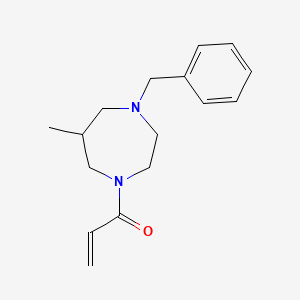![molecular formula C17H11ClF4O4 B2605423 2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione CAS No. 938023-06-4](/img/structure/B2605423.png)
2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione, commonly known as DFP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. Due to its ability to inhibit this enzyme, DFP has been used to study the effects of acetylcholine on various physiological and biochemical processes.
Wirkmechanismus
DFP inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to increased stimulation of cholinergic receptors. The mechanism of action of DFP is similar to that of other acetylcholinesterase inhibitors such as organophosphates and carbamates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DFP are related to its ability to inhibit acetylcholinesterase. It has been shown to increase the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory formation. DFP has also been shown to increase the contractile force of skeletal muscle and smooth muscle, leading to increased gastrointestinal motility and cardiovascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DFP in lab experiments is its high potency and specificity for acetylcholinesterase inhibition. This allows for precise control over the levels of acetylcholine in the system being studied. However, one limitation of using DFP is its potential toxicity and the need for appropriate safety precautions when handling the compound.
Zukünftige Richtungen
There are several potential future directions for research involving DFP. One area of interest is the development of more specific and potent acetylcholinesterase inhibitors for use in treating neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the use of DFP in studying the effects of acetylcholine on immune function and inflammation. Further research is also needed to better understand the potential toxic effects of DFP and to develop appropriate safety guidelines for its use in lab experiments.
Synthesemethoden
DFP can be synthesized by reacting 4-(difluoromethoxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with 1,3-diphenyl-2-propanone in the presence of a Lewis acid catalyst such as aluminum chloride. The final product, DFP, is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
DFP has been widely used in scientific research to study the effects of acetylcholine on various physiological and biochemical processes. It has been used to investigate the role of acetylcholine in memory formation, synaptic plasticity, and learning. DFP has also been used to study the effects of acetylcholine on cardiovascular function, muscle contraction, and gastrointestinal motility.
Eigenschaften
IUPAC Name |
2-chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF4O4/c18-13(14(23)9-1-5-11(6-2-9)25-16(19)20)15(24)10-3-7-12(8-4-10)26-17(21)22/h1-8,13,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAZSMRKCXZNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)OC(F)F)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-bis[4-(difluoromethoxy)phenyl]propane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2605340.png)

![(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2605347.png)
![3-benzyl-2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2605348.png)
![4-[(3-Methylbutanehydrazido)sulfonyl]benzene-1-sulfonyl fluoride](/img/structure/B2605349.png)



![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2605356.png)
![4-(5-Bromopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2605357.png)


![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605361.png)
